

Apixaban-13C,d3 chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Apixaban-13C,d3

Cat. No.: B590848

[Get Quote](#)

An In-depth Technical Guide to Apixaban-13C,d3

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of **Apixaban-13C,d3**, an isotopically labeled form of the direct Factor Xa inhibitor, Apixaban. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize stable isotope-labeled compounds as internal standards for quantitative analysis.

Chemical Structure and Physicochemical Properties

Apixaban-13C,d3 is a synthetic derivative of Apixaban where one carbon atom is replaced by its heavy isotope, Carbon-13 (^{13}C), and three hydrogen atoms are substituted with deuterium (d3). This labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of Apixaban in various biological matrices.

Table 1: Chemical and Physical Properties of **Apixaban-13C,d3**

| Property | Value | Reference |
|---------------------|---|-----------|
| Formal Name | 4,5,6,7-tetrahydro-1-[4-(methoxy- ¹³ C-d ₃)phenyl]-7-oxo-6-[4-(2-oxo-1-piperidiny)phenyl]-1H-pyrazolo[3,4-c]pyridine-3-carboxamide | [1] |
| CAS Number | 1261393-15-0 | [1][2] |
| Molecular Formula | C ₂₄ [¹³ C]H ₂₂ D ₃ N ₅ O ₄ | [1][2] |
| Molecular Weight | 463.5 g/mol | [1][2] |
| Appearance | White to Off-White Solid | [2] |
| Purity | ≥95% (HPLC) | [3][4][5] |
| Isotopic Enrichment | ≥99% deuterated forms (d ₁ -d ₃) | [1] |
| Storage Temperature | 2-8°C Refrigerator or -20°C | [2][5] |

Table 2: Solubility of **Apixaban-13C,d3**

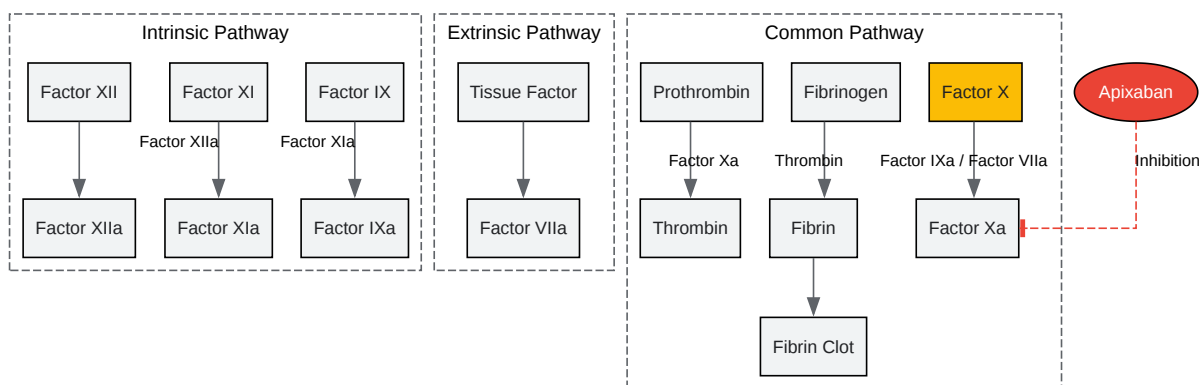
| Solvent | Solubility | Reference |
|----------|------------------|-----------|
| DMF | 3 mg/mL | [1] |
| DMSO | 5 mg/mL | [1] |
| Methanol | Slightly Soluble | [1] |

Mechanism of Action of Apixaban

Apixaban-13C,d3 shares the same mechanism of action as its unlabeled counterpart, Apixaban. Apixaban is a potent, orally bioavailable, reversible, and highly selective direct inhibitor of Factor Xa (FXa).[6][7] By binding to the active site of FXa, Apixaban blocks its role in the coagulation cascade, thereby inhibiting the conversion of prothrombin to thrombin.[7][8] This leads to a reduction in thrombin generation and, consequently, the prevention of thrombus formation.[9][10] Apixaban is effective against both free FXa in the plasma and FXa bound

within the prothrombinase complex.[7][10] Unlike indirect anticoagulants, its activity is independent of antithrombin III.[9][10]

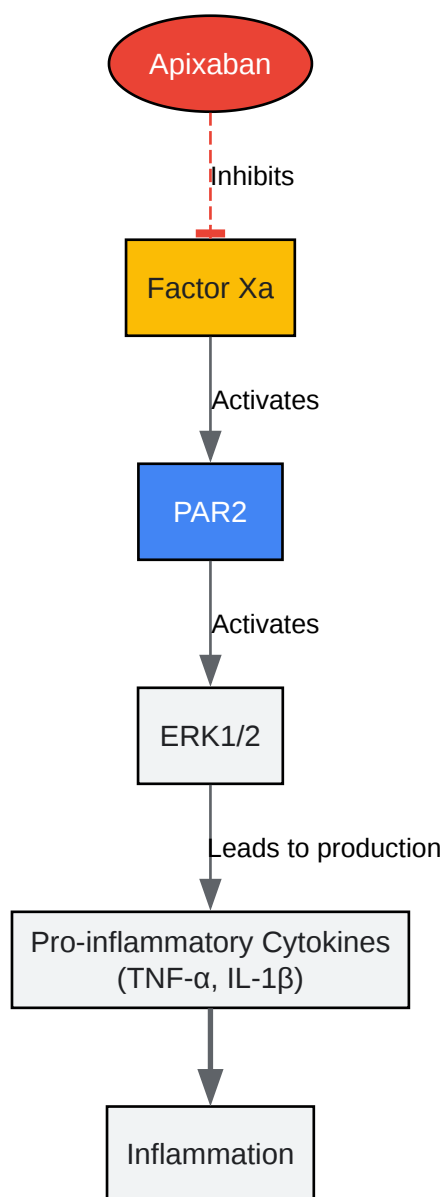
The inhibition of Factor Xa by Apixaban is a critical step in the coagulation cascade. The diagram below illustrates this mechanism.



[Click to download full resolution via product page](#)

Apixaban's inhibition of Factor Xa in the coagulation cascade.

Beyond its anticoagulant effects, Apixaban has demonstrated modulatory effects on inflammatory signaling pathways. Factor Xa can activate Protease-Activated Receptor 2 (PAR2), leading to downstream signaling that promotes inflammation. By inhibiting FXa, Apixaban can attenuate this pathway, reducing the production of pro-inflammatory cytokines such as TNF- α and IL-1 β . [11]



[Click to download full resolution via product page](#)

Apixaban's role in modulating inflammatory signaling.

Experimental Protocols and Applications

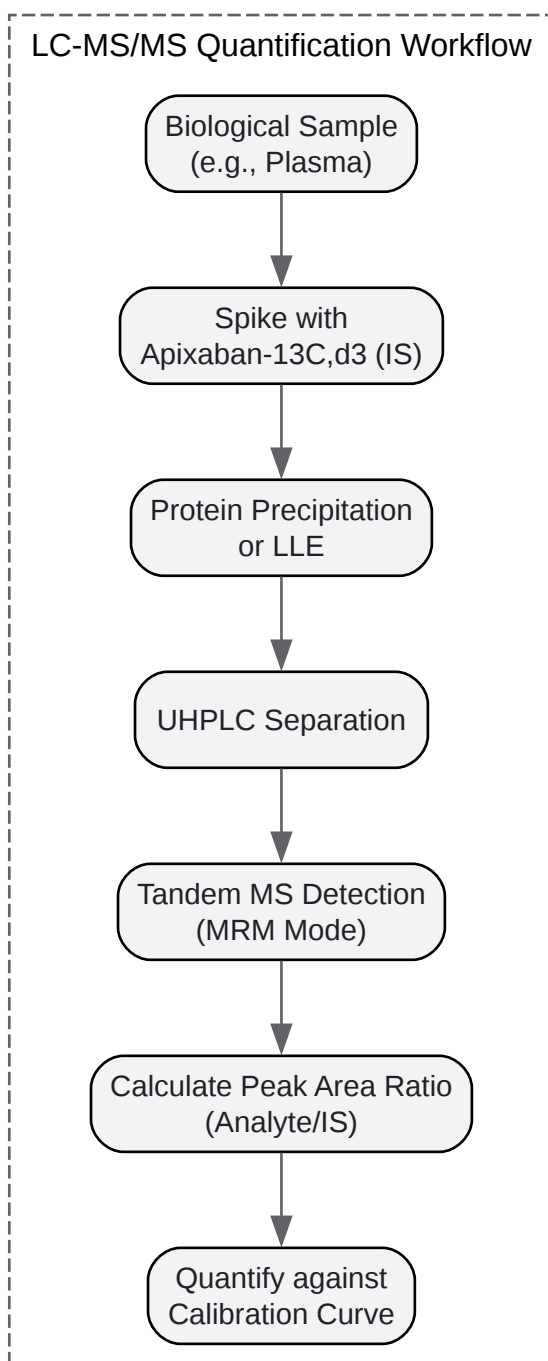
Apixaban-13C,d3 is primarily intended for use as an internal standard in analytical chemistry for the quantification of Apixaban in biological samples.[1][6] Its use is crucial for correcting for matrix effects and variations in sample preparation and instrument response in techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

General Protocol for Quantification of Apixaban using LC-MS/MS

A typical workflow for using **Apixaban-13C,d3** as an internal standard involves the following steps:

- **Sample Preparation:** A known concentration of **Apixaban-13C,d3** is spiked into the biological matrix (e.g., plasma, urine) containing the unknown concentration of Apixaban. This is followed by a protein precipitation or liquid-liquid extraction step to remove interfering substances.
- **Chromatographic Separation:** The extracted sample is injected into a liquid chromatography system, often a UHPLC for faster analysis, to separate Apixaban and **Apixaban-13C,d3** from other components. A reverse-phase column, such as a C18 or Phenyl column, is commonly used.[\[12\]](#)
- **Mass Spectrometric Detection:** The eluent from the LC is introduced into a tandem mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for both Apixaban and **Apixaban-13C,d3** in multiple reaction monitoring (MRM) mode.
- **Quantification:** The peak area ratio of the analyte (Apixaban) to the internal standard (**Apixaban-13C,d3**) is calculated. This ratio is then used to determine the concentration of Apixaban in the original sample by comparing it to a calibration curve prepared with known concentrations of Apixaban and a constant concentration of the internal standard.

The diagram below outlines this experimental workflow.



[Click to download full resolution via product page](#)

Workflow for quantification using an internal standard.

Pharmacokinetic Properties of Apixaban

While pharmacokinetic studies would be performed on the unlabeled drug, the data is crucial for designing analytical methods where **Apixaban-13C,d3** would be used.

Table 3: Pharmacokinetic Parameters of Apixaban

| Parameter | Value | Reference |
|---------------------|---|-----------|
| Bioavailability | ~50% | [9][10] |
| Time to Peak (Tmax) | ~3–4 hours | [10] |
| Protein Binding | ~87-94% | [9][10] |
| Metabolism | Primarily via CYP3A4; lesser extent by other CYPs | [9][10] |
| Half-life | ~12 hours | [10] |
| Excretion | ~27% renal, remainder via fecal/biliary routes | [9][10] |

Conclusion

Apixaban-13C,d3 is an essential tool for the accurate and precise quantification of Apixaban in preclinical and clinical research. Its chemical and physical properties are well-defined, and its application as an internal standard in LC-MS/MS methods is critical for robust bioanalytical assays. A thorough understanding of Apixaban's mechanism of action and pharmacokinetics is vital for the proper design and interpretation of studies utilizing this stable isotope-labeled standard.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. caymanchem.com [caymanchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Apixaban-13C, d3 | CAS 1261393-15-0 | LGC Standards [lgcstandards.com]

- 4. Apixaban-13C, d3 | CAS 1261393-15-0 | LGC Standards [[lgcstandards.com](#)]
- 5. [sussex-research.com](#) [[sussex-research.com](#)]
- 6. [medchemexpress.com](#) [[medchemexpress.com](#)]
- 7. [droracle.ai](#) [[droracle.ai](#)]
- 8. What is the mechanism of Apixaban? [[synapse.patsnap.com](#)]
- 9. [go.drugbank.com](#) [[go.drugbank.com](#)]
- 10. [pharmacyfreak.com](#) [[pharmacyfreak.com](#)]
- 11. [researchgate.net](#) [[researchgate.net](#)]
- 12. [researchgate.net](#) [[researchgate.net](#)]
- To cite this document: BenchChem. [Apixaban-13C,d3 chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b590848#apixaban-13c-d3-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

